4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and prop-1-enyl groups. This compound is known for its aromatic properties and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzoic acid.
Reduction: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function.
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A closely related compound with similar functional groups but lacking the prop-1-enyl group.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Another isomer with the hydroxy and methoxy groups in different positions.
Uniqueness: 4-Hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde is unique due to the presence of the prop-1-enyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5438-52-8 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-1-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3-7,13H,1-2H3 |
InChI Key |
SCMSPRSQZVKKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC(=C1)C=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.